Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)-

Analgesic Drug Discovery Camphane Derivatives Structure-Activity Relationship

Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- (CAS 93479-23-3) is a synthetic, small-molecule tertiary amino acetamide derivative with the molecular formula C₁₇H₃₂N₂O₂ and a molecular weight of 296.45 g/mol. It is characterized by a bicyclic bornane scaffold bearing a hydroxyl group, linked via a methylamino bridge to an N,N-diethylacetamide terminus.

Molecular Formula C17H32N2O2
Molecular Weight 296.4 g/mol
CAS No. 93479-23-3
Cat. No. B13774090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)-
CAS93479-23-3
Molecular FormulaC17H32N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CN(C)C1C2CCC(C1O)(C2(C)C)C
InChIInChI=1S/C17H32N2O2/c1-7-19(8-2)13(20)11-18(6)14-12-9-10-17(5,15(14)21)16(12,3)4/h12,14-15,21H,7-11H2,1-6H3
InChIKeyNUIUTWUJJLSMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- (CAS 93479-23-3): Procurement-Relevant Structural and Class Profile


Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- (CAS 93479-23-3) is a synthetic, small-molecule tertiary amino acetamide derivative with the molecular formula C₁₇H₃₂N₂O₂ and a molecular weight of 296.45 g/mol. It is characterized by a bicyclic bornane scaffold bearing a hydroxyl group, linked via a methylamino bridge to an N,N-diethylacetamide terminus. This compound belongs to a broader class of camphor/bornane-derived acetamides historically investigated for analgesic and antipyretic activity, as documented in foundational pharmaceutical patents from the 1960s [1]. Its structural features—specifically the saturated bornanol ring, the tertiary methylamino linkage, and the diethyl-substituted acetamide—distinguish it from earlier camphoryl (ketone-containing) analogs that were the subject of prior structure-activity relationship (SAR) studies [2]. This compound is currently listed by specialty chemical suppliers as a research chemical or synthetic intermediate, though published primary research featuring this precise structure is scarce .

Structural Class Bornane-derived acetamide with N-methylamino bridge
Research Fit Supports SAR studies of linker substitution
Procurement Context Synthetic intermediate for bornanyl-acetamide libraries
Evidence Level Limited primary data; historical class-level evidence

Procurement Risk of Substituting Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- with General In-Class Analogs


Within the class of bornane/camphor-derived acetamides, substitution of CAS 93479-23-3 with structurally similar analogs is unlikely to preserve functional performance due to the specific stereochemical and electronic requirements of the target binding site, as inferred from SAR studies. Early work on N-camphorylamino acetamides established that both the oxidation state of the bicyclic ring system (camphor ketone versus bornanol alcohol) and the N-alkyl substitution pattern on the acetamide moiety critically modulate analgesic potency [1]. The compound of interest contains a tertiary methylamino linkage and a hydroxyl group on the bornane ring, a combination that is absent in the N,N-dimethyl-2-(3-camphorylamino)acetamide series that served as the historical pharmacological baseline [2]. Even its closest commercially listed analog, N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide (CAS 93189-94-7), lacks the N-methyl substitution on the bridging amine, which is predicted to alter both hydrogen-bonding capacity and basicity (pKa) at this position . In the absence of direct comparative data, the unique structural topology of CAS 93479-23-3—particularly the methyl group on the bridging amine—introduces a significant procurement risk if generic substitution is attempted without experimental verification of functional equivalence.

Camphoryl (Ketone) Analogs
Oxidation state difference shifts pharmacological profile; may not reproduce bornanol activity.
Secondary Amine Analog (CAS 93189-94-7)
Lacks N-methyl; introduces extra H-bond donor and altered basicity, confounding SAR interpretation.
Patented Camphoryl Series
Bornanol scaffold historically deprioritized; target compound untested, requiring de novo profiling.

Quantitative Differentiation Evidence for Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- vs. Structural Analogs


Comparative Analgesic Activity: Bornanol Acetamides vs. Camphoryl Acetamides in Rodent Pain Models

Historical SAR data from the foundational 1964 study on camphane-derived acetamides directly demonstrate that the oxidation state of the bicyclic ring is a determinant of pharmacological outcome. The study explicitly concluded that amino acid amides containing a bornanol ring (such as the target compound class) were 'found to be inferior to 2-(3-camphorylamino)aceto- and propionamides (XIV to XXIV) in pharmacological activity.' [1] This was determined through comparative pharmacological testing of synthesized bornanol and camphor derivatives. While this comparison places the bornanol subclass at a potency disadvantage relative to the camphoryl subclass, it provides quantitative context for the target compound's therapeutic window relative to the historical lead series. The specific structural features of CAS 93479-23-3—the tertiary N-methyl linkage and the N,N-diethyl acetamide—were not present in the compounds tested in this study, meaning that its activity relative to these historical comparators cannot be extrapolated and must be determined experimentally.

Analgesic Ranking (Subclass)
Class-level inference
Bornanol reported lower ranking vs. camphoryl
Defines historical potency baseline; target untested.
1964 rodent models; direct extrapolation not supported.
Analgesic Drug Discovery Camphane Derivatives Structure-Activity Relationship

Structural Differentiation: N-Methylamino Linker vs. Secondary Amino Linker in Bornanyl Acetamides

CAS 93479-23-3 (C₁₇H₃₂N₂O₂; MW 296.45) differs from its closest listed analog, N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide (CAS 93189-94-7; C₁₆H₃₀N₂O₂ or C₁₇H₃₂N₂O₂, vendor data inconsistent), by the presence of a tertiary N-methylamino bridge (-N(CH₃)-) versus a secondary amino bridge (-NH-). This structural modification is chemically significant: the N-methyl group eliminates a hydrogen bond donor, alters the pKa of the amine nitrogen, and modifies the conformational flexibility and steric environment around the linker region . These physicochemical changes are predicted to affect membrane permeability, target binding affinity, and metabolic stability. However, no direct experimental comparison of these two compounds has been published in the retrievable literature.

Linker Substitution
Data to verify
N-Methyl vs. –NH–: ΔMW +14, loss of 1 H-bond donor
Alters physicochemical and binding profile.
No direct comparative data available.
Medicinal Chemistry Ligand Design Physicochemical Properties

Patent-Cited Pharmacological Superiority of Camphoryl Acetamides Over Bornanyl Analogs

U.S. Patent No. 3,130,227, which claims N-camphoryl-amino acetamides as analgesics, establishes the camphoryl (ketone-containing) scaffold as the preferred pharmacophore in this chemical space [1]. The patent's claims explicitly require the camphoryl group and do not encompass bornanol derivatives such as CAS 93479-23-3. This indicates that by 1964, the inventors had already distinguished between the camphoryl and bornanyl series and selected the camphoryl series for intellectual property protection. The target compound, with its 2-hydroxy-3-bornyl substituent and N-methylamino linker, represents a distinct chemical entity outside the scope of this foundational patent, suggesting that it was either (a) developed later as a 'me-too' or follow-on compound, or (b) was purposefully designed to operate via a different mechanism or to address the side effects that prompted the introduction of hydroxyl groups into the camphor ring in subsequent studies (see Part 34 of the same series) [2].

Patent Protection Scope
Class-level inference
Camphoryl ketone covered; bornanol excluded
Bornanyl subclass not protected; may serve as tool.
Historical patent; no current activity known.
Analgesic Pharmaceuticals Patent Analysis Drug Development History

Defined Application Scenarios for Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)- Based on Differentiated Evidence


Specialty Reference Standard for N-Methylamino-Bridged Bornanyl Acetamide SAR Studies

In medicinal chemistry programs exploring the analgesic or anti-inflammatory potential of camphane-derived acetamides, CAS 93479-23-3 serves as a critical tool compound to probe the SAR consequences of an N-methyl substitution on the bridging amine. As the historical literature directly compared camphoryl (ketone) to bornanol (alcohol) scaffolds and found the bornanol subclass inferior [1], the logical next step in lead optimization would involve modification of the linker region. This compound, with its specified N-methylamino bridge, allows researchers to test whether the loss of one hydrogen bond donor (relative to its secondary amine analog, CAS 93189-94-7) and altered basicity at this position can rescue or modulate the activity of the bornanol series. Procurement of this specific CAS number ensures experimental reproducibility and avoids the variable biological outcomes that would result from using an analog with a secondary amine linker.

Chemical Biology Probe for Studying the Camphoryl-to-Bornanol Pharmacological Shift

The target compound is structurally positioned at the intersection of two distinct chemical subclasses: the ketone-containing camphoryl series (protected by U.S. Patent 3,130,227 as analgesics [1]) and the hydroxyl-containing bornanyl series (reported as pharmacologically inferior [2]). For academic or industrial groups investigating the molecular basis for this potency shift, CAS 93479-23-3 represents a commercially available entry point into the bornanyl-acetamide chemical space. It can be used alongside camphoryl analogs like N,N-dimethyl-2-(3-camphorylamino)acetamide to systematically dissect the contribution of ring oxidation state, linker substitution, and amide N-alkylation to target binding and functional activity. Given the absence of reported biological data for this specific compound, users should anticipate the need for de novo pharmacological profiling.

Synthetic Intermediate for Diversification of the Bornanyl-Acetamide Chemotype

With its tertiary amine linker and hydroxyl group on the bornane ring, CAS 93479-23-3 is a versatile synthetic intermediate for generating structurally diverse compound libraries. The hydroxyl group at the 2-position of the bornane scaffold offers a handle for esterification, etherification, or oxidation, while the N-methylamino group can be further alkylated or functionalized. For chemical suppliers and CROs offering custom synthesis services, this compound can be positioned as a key starting material for the preparation of novel bornanyl-acetamide analogs that explore chemical space beyond the original camphoryl series. Researchers seeking to procure this compound for use as a synthetic intermediate should confirm the stereochemical purity of the bornane ring system, which is critical for downstream biological activity.

Application Selection Property Validation Focus
Bornanyl Acetamide SAR Probe Defined N-methylamino linker H-bond donor count and pKa contribution
Pharmacological Shift Study Bornanol ring oxidation state Target engagement vs. camphoryl analogs
Diversified Bornanyl Synthesis Functionalizable hydroxyl and tertiary amine Stereochemical purity of bornane scaffold
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